molecular formula C22H24N4O4 B2975546 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one CAS No. 862210-59-1

1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one

Cat. No.: B2975546
CAS No.: 862210-59-1
M. Wt: 408.458
InChI Key: CGDSHGAHDRBGJR-UHFFFAOYSA-N
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Description

1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has explored the synthesis and antimicrobial activities of compounds related to 1-ethyl-4-(4-(4-methoxyphenyl)piperazin-1-yl)-3-nitroquinolin-2(1H)-one, focusing on novel derivatives for potential antimicrobial applications. Some compounds have demonstrated good to moderate activities against various microorganisms, highlighting their potential as antimicrobial agents. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and found to possess antimicrobial properties against test microorganisms (Bektaş et al., 2007).

Fluorescent Ligands for Receptors

A series of compounds, including those structurally related to this compound, have been synthesized as environment-sensitive fluorescent ligands. These compounds are aimed at targeting human 5-HT1A receptors, displaying high receptor affinity and notable fluorescence properties, facilitating the visualization of receptors in biological studies (Lacivita et al., 2009).

Corrosion Inhibition

Research into quinazolin-4(3H)-one derivatives, including piperazine-substituted compounds, has provided insights into their use as corrosion inhibitors for metals in acidic environments. These compounds exhibit high corrosion inhibition efficiency, offering a promising approach for protecting metals against corrosion through the development of new inhibitor platforms (Chen et al., 2021).

Antiparasitic Activities

Novel compounds derived from antiparasitic precursors, related to the chemical structure of interest, have been synthesized and tested for their antiamoebic and antigiardial activities. Preliminary screening data have shown potent lethal activities against Entamoeba histolytica and Giardia intestinalis, suggesting their potential as effective antiparasitic agents (Saadeh et al., 2009).

Properties

IUPAC Name

1-ethyl-4-[4-(4-methoxyphenyl)piperazin-1-yl]-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-3-25-19-7-5-4-6-18(19)20(21(22(25)27)26(28)29)24-14-12-23(13-15-24)16-8-10-17(30-2)11-9-16/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDSHGAHDRBGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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